molecular formula C10H11N3O B6179985 rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans CAS No. 146141-54-0

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans

Cat. No. B6179985
CAS RN: 146141-54-0
M. Wt: 189.2
InChI Key:
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Description

Rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans (RTHN-2-ol) is a small molecule that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of biochemical and physiological studies. Its wide range of applications make it a valuable tool for scientists.

Mechanism of Action

Rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans acts as an inhibitor of protein kinase C (PKC). PKC is a family of enzymes that plays a role in signal transduction, cell growth, and cell differentiation. rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans binds to the active site of PKC and prevents it from phosphorylating its target proteins. This inhibition of PKC activity can lead to a variety of cellular changes, including changes in gene expression.
Biochemical and Physiological Effects
rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis in certain types of cancer cells. In addition, rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been shown to induce changes in gene expression, and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans is a versatile compound that can be used in a variety of laboratory experiments. Its ability to inhibit protein kinase C makes it an ideal tool for studying signal transduction pathways. Its small size and low toxicity make it safe to use in laboratory experiments. However, rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans is not as effective as some other compounds in inhibiting protein kinase C, and its effects can be difficult to replicate in a laboratory setting.

Future Directions

There are a number of potential future directions for rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans research. One potential direction is to explore its potential as an anti-cancer drug. Another potential direction is to investigate its potential as a tool for modulating gene expression. Additionally, further research could be done to explore its effects on other enzymes and pathways. Finally, further research could be done to identify new potential applications for rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans in scientific research.

Synthesis Methods

Rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans is synthesized through a two-step process. The first step involves the reaction of an azide compound with a tetrahydronaphthalene (THN) derivative. This reaction produces a 1,2-azido-1,2,3,4-tetrahydronaphthalene (rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans) product. The second step involves the reduction of the azide group to an amine group, which is then used to form the rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans.

Scientific Research Applications

Rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been used in a variety of scientific research applications, including biochemistry, molecular biology, and drug discovery. It has been used to study the structure and function of proteins, and to develop new drugs for the treatment of diseases. In addition, rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans has been used in the study of enzyme kinetics and metabolic pathways.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Sodium azide", "Sodium hydride", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper sulfate", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of 1,2,3,4-tetrahydronaphthalene using bromine in the presence of hydrochloric acid to yield 1-bromo-1,2,3,4-tetrahydronaphthalene", "Step 2: Treatment of 1-bromo-1,2,3,4-tetrahydronaphthalene with sodium azide and sodium hydride in ethanol to yield racemic mixture of 1-azido-1,2,3,4-tetrahydronaphthalene", "Step 3: Reduction of the azide group in the racemic mixture of 1-azido-1,2,3,4-tetrahydronaphthalene using copper sulfate and sodium bicarbonate in water to yield racemic mixture of 1-amino-1,2,3,4-tetrahydronaphthalene", "Step 4: Diazotization of the racemic mixture of 1-amino-1,2,3,4-tetrahydronaphthalene using sodium nitrite and hydrochloric acid to yield a mixture of diazonium salts", "Step 5: Coupling of the diazonium salt mixture with trans-2-naphthol in the presence of sodium hydroxide to yield rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans" ] }

CAS RN

146141-54-0

Molecular Formula

C10H11N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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